molecular formula C10H12O4 B1149333 Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate CAS No. 175165-87-4

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate

Cat. No.: B1149333
CAS No.: 175165-87-4
M. Wt: 196.19988
InChI Key:
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Description

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents onto the benzene ring, depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate involves the inhibition of specific enzymes, particularly cyclooxygenase-2 (COX-2). By targeting COX-2, this compound effectively hinders the production of prostaglandins, which are inflammatory molecules. This inhibition can result in anti-inflammatory effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-methylbenzoate
  • Methyl 2-hydroxy-5-methoxybenzoate
  • Methyl 3-methoxy-5-methylbenzoate

Uniqueness

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups on the benzene ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

Properties

CAS No.

175165-87-4

Molecular Formula

C10H12O4

Molecular Weight

196.19988

Synonyms

Methyl 2-hydroxy-3-Methoxy-5-Methylbenzoate

Origin of Product

United States

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